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Compound of Interest

Compound Name:
6-Bromo-8-

methyl[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B1280669 Get Quote

An In-depth Technical Guide to 6-Bromo-8-
methyltriazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals

Introduction
6-Bromo-8-methyltriazolo[1,5-a]pyridine is a heterocyclic organic compound belonging to the

triazolopyridine class. This scaffold is of significant interest in medicinal chemistry due to its

presence in a variety of biologically active molecules. Triazolopyridine derivatives have

demonstrated a wide range of pharmacological activities, including acting as kinase inhibitors,

anti-inflammatory agents, and central nervous system modulators. The strategic placement of a

bromine atom and a methyl group on the triazolopyridine core provides handles for further

chemical modification, making it a versatile building block in the synthesis of more complex

molecules for drug discovery and development. This document provides a comprehensive

overview of the known physical and chemical properties of 6-Bromo-8-methyltriazolo[1,5-

a]pyridine, along with insights into its synthesis and potential biological relevance.

Core Physical and Chemical Properties
A summary of the key physical and chemical properties of 6-Bromo-8-methyltriazolo[1,5-

a]pyridine is presented below. Due to the limited availability of publicly accessible experimental
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data for this specific compound, some properties remain to be determined.

Property Value Source

CAS Number 899429-04-0 [1]

Molecular Formula C₇H₆BrN₃

Molecular Weight 212.05 g/mol

Appearance Solid

Melting Point Not available

Boiling Point Not available

Solubility Not available

SMILES String Cc1cc(Br)cn2ncnc12

InChI Key
OYGHORQLTGXZKY-

UHFFFAOYSA-N

Spectroscopic Data
Detailed experimental spectroscopic data for 6-Bromo-8-methyltriazolo[1,5-a]pyridine, such as

¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy, are not readily available in

the public domain. Researchers working with this compound would need to perform these

analyses to confirm its structure and purity.

Synthesis
While a specific, detailed experimental protocol for the synthesis of 6-Bromo-8-

methyltriazolo[1,5-a]pyridine is not published in readily accessible literature, the general

synthesis of triazolo[1,5-a]pyridines is well-established. A plausible synthetic route can be

conceptualized based on known methodologies for analogous structures.

A common approach involves the cyclization of a substituted 2-hydrazinopyridine derivative.

The logical workflow for a potential synthesis is outlined in the diagram below.
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Starting Materials

Step 1: Diazotization and Reduction

Step 2: Cyclization

Final Product

2-Amino-3-methyl-5-bromopyridine

[Ar-N₂]⁺Cl⁻

Diazotization

NaNO2, HCl

Reduction
(e.g., SnCl₂/HCl)

2-Hydrazino-3-methyl-5-bromopyridine

Heating

Formic Acid or
Orthoformate

6-Bromo-8-methyltriazolo[1,5-a]pyridine

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 6-Bromo-8-methyltriazolo[1,5-a]pyridine.
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Hypothetical Experimental Protocol:

Step 1: Synthesis of 2-Hydrazino-3-methyl-5-bromopyridine

Dissolve 2-amino-3-methyl-5-bromopyridine in concentrated hydrochloric acid and cool the

solution to 0-5 °C.

Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5

°C.

Stir the resulting diazonium salt solution at low temperature for 30 minutes.

Slowly add a solution of tin(II) chloride in concentrated hydrochloric acid to the diazonium

salt solution, keeping the temperature below 10 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for several hours.

Basify the mixture with a strong base (e.g., NaOH) and extract the product with an organic

solvent (e.g., ethyl acetate).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude hydrazine derivative.

Step 2: Synthesis of 6-Bromo-8-methyltriazolo[1,5-a]pyridine

Reflux the crude 2-hydrazino-3-methyl-5-bromopyridine in an excess of formic acid or with

triethyl orthoformate for several hours.

Monitor the reaction progress by thin-layer chromatography.

Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium

bicarbonate solution).

Extract the product with an organic solvent, dry the organic layer, and concentrate it.

Purify the crude product by column chromatography or recrystallization to yield 6-Bromo-8-

methyltriazolo[1,5-a]pyridine.
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Biological Activity and Signaling Pathways
Specific biological activity and signaling pathway data for 6-Bromo-8-methyltriazolo[1,5-

a]pyridine are not currently available in published literature. However, the broader class of

triazolopyridines and related fused heterocyclic systems, such as pyrazolopyrimidines, are

known to exhibit a range of biological activities, primarily through the inhibition of various

protein kinases.

Derivatives of the triazolopyridine and pyrazolopyrimidine scaffolds have been investigated as

inhibitors of:

Pim-1 Kinase: These compounds have been evaluated for their potential as anticancer

agents by targeting Pim-1 kinase, which is involved in cell growth and survival.[2]

Cyclin-Dependent Kinases (CDKs): Some related pyrazolopyrimidine derivatives have

shown inhibitory activity against CDKs, suggesting potential applications in cancer therapy.

MET Tyrosine Kinase: Certain triazolopyridine derivatives have been explored as inhibitors of

the MET tyrosine kinase, a target in cancer therapy.[3]

The general mechanism of action for many kinase inhibitors involves competitive binding to the

ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream

substrates and interrupting signaling pathways that promote cell proliferation and survival.

The logical relationship for the investigation of a novel triazolopyridine derivative like 6-Bromo-

8-methyltriazolo[1,5-a]pyridine as a potential kinase inhibitor is depicted in the following

diagram.
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Caption: Drug discovery workflow for a novel triazolopyridine kinase inhibitor.
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Experimental Protocol for Kinase Inhibition Assay (General):

A common method to assess the inhibitory activity of a compound against a specific kinase is

through an in vitro kinase assay.

Reagents and Materials:

Purified recombinant kinase

Kinase-specific substrate (peptide or protein)

ATP (adenosine triphosphate)

Assay buffer (containing MgCl₂, DTT, etc.)

Test compound (6-Bromo-8-methyltriazolo[1,5-a]pyridine) dissolved in DMSO

Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP)

Microplate reader

Procedure:

Prepare a serial dilution of the test compound in DMSO.

In a microplate, add the kinase, the substrate, and the assay buffer.

Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no

kinase) controls.

Initiate the kinase reaction by adding ATP.

Incubate the plate at a specific temperature (e.g., 30 °C) for a defined period.

Stop the reaction and add the detection reagent according to the manufacturer's protocol.

Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate

reader.
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Calculate the percentage of inhibition for each compound concentration and determine the

IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion
6-Bromo-8-methyltriazolo[1,5-a]pyridine is a valuable heterocyclic building block with potential

for use in the development of novel therapeutic agents, particularly kinase inhibitors. While

specific experimental data for this compound is limited, this guide provides a framework for its

synthesis and biological evaluation based on established knowledge of the triazolopyridine

scaffold. Further research is warranted to fully characterize its physical, chemical, and

biological properties to unlock its full potential in medicinal chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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